2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one
Overview
Description
2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one is a heterocyclic compound that contains both an imidazo[1,2-a]pyridine ring and a bromoethanone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Scientific Research Applications
2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of imidazole-containing compounds can vary depending on their specific structure and the biological target they interact with. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Given the wide range of biological activities exhibited by imidazole derivatives , there is significant potential for the development of new drugs based on these compounds. Future research could focus on exploring the therapeutic potential of “2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” and similar compounds, as well as developing more efficient synthesis methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is then brominated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Reduction Reactions: Alcohols and other reduced derivatives.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a similar structure but lacking the bromoethanone moiety.
2-Methylimidazo[1,2-a]pyridine: A derivative with a methyl group instead of the bromoethanone moiety.
3-Bromoimidazo[1,2-a]pyridine: A compound with a bromine atom at a different position on the imidazo[1,2-a]pyridine ring
Uniqueness
2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one is unique due to the presence of both the imidazo[1,2-a]pyridine ring and the bromoethanone moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-bromo-1-imidazo[1,2-a]pyridin-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFGDFNPKLHQRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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